![molecular formula C77H70BF24IrNO2P- B6338943 (R,R)-[COD]Ir[cy2PThrePHOX], 97%, CAS No. 880262-14-6](/img/structure/B6338943.png)
(R,R)-[COD]Ir[cy2PThrePHOX], 97%,
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is a chemical compound with the IUPAC name cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide. It is an orange powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new chiral phosphine−oxazoline ligands with a rigid and bulky spirobiindane scaffold were synthesized, starting with optically pure 7-diphenylphosphino-7‘-trifluoromethanesulfonyloxyl-1,1‘-spirobiindane, in four steps in 40−64% overall yield .Molecular Structure Analysis
The molecular formula of “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is C77H70BF24IrNO2P . The structure can be analyzed using techniques such as Infrared (IR) spectroscopy .Chemical Reactions Analysis
Iridium complexes like “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” have been used in various chemical reactions. For example, they have been used in the iridium-catalyzed asymmetric hydrogenation of β-amino ketones .Physical And Chemical Properties Analysis
“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is an orange powder . It has a melting point of 160-161°C . It is air sensitive, moisture sensitive, and should be stored cold .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Enantioselective Synthesis
In medicinal chemistry, this catalyst is used for the enantioselective synthesis of pharmaceuticals . The high enantiomeric excess (ee) provided by such catalysts is crucial for creating drugs with the desired therapeutic effect while minimizing side effects associated with the undesired enantiomer.
Materials Science: Polymer Synthesis
The compound finds application in materials science, particularly in the synthesis of polymers with specific chiral properties . These polymers can have unique mechanical, optical, and electronic characteristics beneficial for advanced materials.
Chemical Synthesis: Hydrogenation Reactions
It serves as a catalyst for hydrogenation reactions in chemical synthesis . The catalyst’s ability to facilitate the addition of hydrogen to double bonds in an enantioselective manner is valuable for producing a wide range of chemical products.
Environmental Science: Green Chemistry
In environmental science, the catalyst is used to promote green chemistry practices . Its efficiency and selectivity contribute to reducing waste and harmful byproducts in chemical processes, aligning with sustainable development goals.
Energy Production: Fuel Cell Technology
This catalyst is also explored in energy production, particularly in fuel cell technology . Its role in the hydrogenation process can improve the efficiency of fuel cells, which are a clean energy technology.
Agriculture: Crop Protection Chemicals
In agriculture, chiral catalysts like [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF are used to synthesize crop protection chemicals . The synthesis of these agrochemicals with high enantiomeric purity ensures that they are more effective and environmentally friendly.
Analytical Chemistry: Chiral Resolution
Lastly, in analytical chemistry, it is utilized for chiral resolution processes . The catalyst can help in separating racemic mixtures into their constituent enantiomers, which is essential for the analysis and quality control of various substances.
Pharmaceuticals: Drug Development
In the pharmaceutical industry, such catalysts are instrumental in drug development . They are used to create active pharmaceutical ingredients (APIs) with the correct chiral configuration, which is critical for the drug’s efficacy and safety.
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is known to act as a catalyst in chemical reactions . As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to proceed. It does this by providing an alternative reaction pathway with a lower activation energy.
Result of Action
The molecular and cellular effects of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF’s action would depend on the specific reactions it catalyzes. As a catalyst, it could potentially influence a wide range of molecular and cellular processes by accelerating specific chemical reactions .
Action Environment
The action, efficacy, and stability of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF can be influenced by various environmental factors. These may include the pH, temperature, and concentration of other reactants in the reaction environment. The compound is stored under inert gas (nitrogen or Argon) at 2-8°C, indicating that it may be sensitive to oxygen, moisture, or higher temperatures .
Eigenschaften
IUPAC Name |
cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADOFGASZSKWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H70BF24IrNO2P- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1731.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
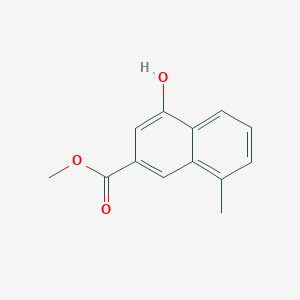
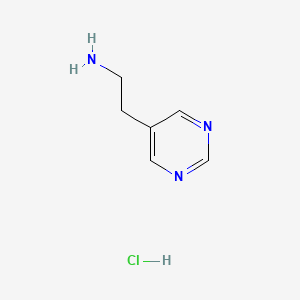

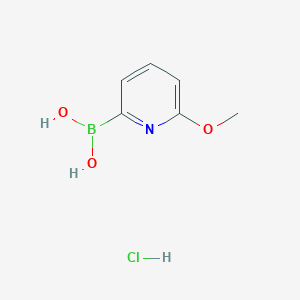

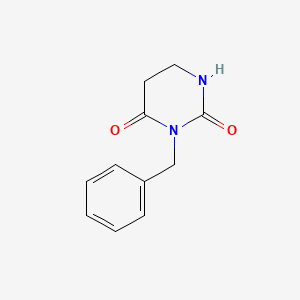
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
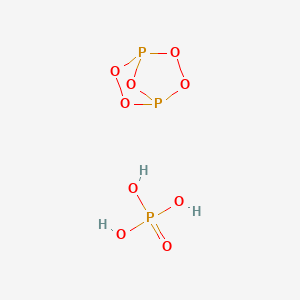
![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)
![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)